Cas no 1803840-70-1 (1-(4-Bromo-3-cyanophenyl)propan-2-one)

1-(4-ブロモ-3-シアノフェニル)プロパン-2-オンは、有機合成中間体として重要な化合物です。臭素とシアノ基を有する芳香環とプロパノン骨格の組み合わせにより、高い反応性と多様な誘導体化が可能です。特に医薬品や機能性材料の合成において有用な前駆体として利用されます。臭素原子は求電子置換反応やクロスカップリング反応の活性点として機能し、シアノ基はさらに反応性を高めます。この化合物の安定性と溶解性は、実験操作の容易さにも寄与しています。精密有機合成や医薬品開発分野での応用が期待される高純度物質です。

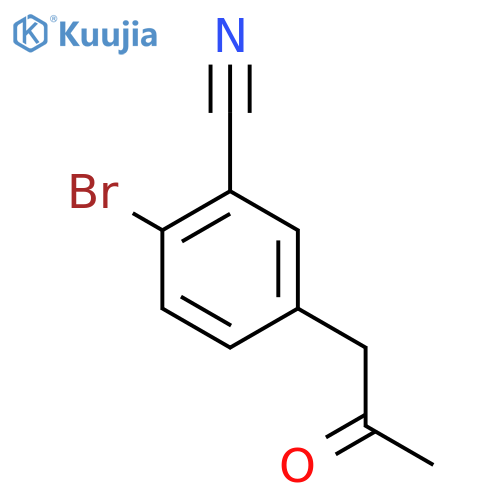

1803840-70-1 structure

商品名:1-(4-Bromo-3-cyanophenyl)propan-2-one

CAS番号:1803840-70-1

MF:C10H8BrNO

メガワット:238.08062171936

CID:4978440

1-(4-Bromo-3-cyanophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromo-3-cyanophenyl)propan-2-one

-

- インチ: 1S/C10H8BrNO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4H2,1H3

- InChIKey: BQECKAQFPZVFRI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1C#N)CC(C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 40.9

- 疎水性パラメータ計算基準値(XlogP): 2

1-(4-Bromo-3-cyanophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014823-1g |

1-(4-Bromo-3-cyanophenyl)propan-2-one |

1803840-70-1 | 97% | 1g |

1,490.00 USD | 2021-06-25 | |

| Alichem | A013014823-250mg |

1-(4-Bromo-3-cyanophenyl)propan-2-one |

1803840-70-1 | 97% | 250mg |

484.80 USD | 2021-06-25 | |

| Alichem | A013014823-500mg |

1-(4-Bromo-3-cyanophenyl)propan-2-one |

1803840-70-1 | 97% | 500mg |

806.85 USD | 2021-06-25 |

1-(4-Bromo-3-cyanophenyl)propan-2-one 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1803840-70-1 (1-(4-Bromo-3-cyanophenyl)propan-2-one) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 307-59-5(perfluorododecane)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量